molecular formula C14H14FNO3S B5350782 4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide

4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide

Cat. No.: B5350782
M. Wt: 295.33 g/mol
InChI Key: DNRCGRPJHGATLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14FNO3S It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxy-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid, while the sulfonamide group can be reduced to form an amine.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzenesulfonamides, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used to study the effects of fluorine and methoxy substituents on biological activity.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the methoxy group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-chloro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide
  • 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide

Uniqueness

4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide is unique due to the specific combination of fluorine, methoxy, and methyl groups attached to the benzenesulfonamide structure. This combination can result in distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-10-9-12(19-2)5-8-14(10)16-20(17,18)13-6-3-11(15)4-7-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRCGRPJHGATLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.